3,3',4,4',5-五溴二苯醚

描述

3,3',4,4',5-Pentabromodiphenyl ether (PBDE) is a flame retardant compound used in a variety of consumer products, including electronics, furniture, and textiles. PBDEs are highly persistent in the environment and can accumulate in living organisms, leading to potential health risks. Despite the potential health risks, PBDEs are still widely used in consumer products due to their effectiveness as flame retardants.

科学研究应用

分子结构和超分子组装

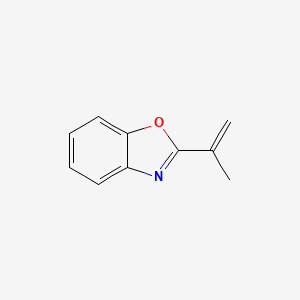

多孔氢键网络: 与五溴二苯醚相关的衍生物的对称几何构型能够产生复杂的分子和超分子结构。这些化合物,例如那些将二氨基三嗪基团连接到四苯基醚核心的化合物,可以通过氢键形成高度多孔的三维网络,定义了用于客体包合的重要相互连接通道。核心结构中固有的灵活性促进了无客体结构的形成,这些结构偏离了四面体几何构型,强调了该材料在创造新型多孔材料方面的潜力 (Laliberté, Maris, & Wuest, 2004)。

环境影响与降解

十溴二苯醚的光解: 对十溴二苯醚(一种密切相关的化合物)的研究表明,它可以在紫外线照射下降解,形成各种低溴化二苯醚和其他产物。这项研究对于了解此类化合物的环境归宿至关重要,并强调了光解产生多种降解产物的可能性,包括潜在的更易于生物累积和持久性的同类物 (Christiansson, Eriksson, Teclechiel, & Bergman, 2009)。

化学反应性和合成

异构化和催化: 涉及溴化二苯醚的化合物的反应性已在各种化学反应中得到探索,包括由钌配合物催化的异构化反应。此类研究提供了对这些化合物化学行为的见解,并为它们的转化或降解提供了潜在途径,这与合成应用和环境降解过程都相关 (Wakamatsu, Nishida, Adachi, & Mori, 2000)。

环境污染物及其降解

厌氧降解: 对 BDE15(在结构上类似于 3,3',4,4',5-五溴二苯醚)等溴化二苯醚的厌氧微生物和光化学降解的研究表明,这些化合物可以还原脱溴形成较少溴化的同类物。此过程对于了解这些阻燃剂的环境持久性和转化及其对生态系统和人类健康的潜在影响至关重要 (Rayne, Ikonomou, & Whale, 2003)。

作用机制

Target of Action

PBDE 126 primarily targets the androgen receptor (AR) in the human body . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

PBDE 126 and its structural analogues interact non-covalently with the AR, displaying a similar binding pattern to the native ligand, testosterone . This interaction can potentially disrupt the normal functioning of the AR signaling pathway, which may adversely impact male reproductive growth and function .

Biochemical Pathways

The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers . This process can lead to the disruption of various biochemical pathways, particularly those involving sex hormones .

Pharmacokinetics

, which may affect their bioavailability and distribution in the body. They are also known for their significant persistence and potential for bioaccumulation .

Result of Action

The disruption of the AR signaling pathway by PBDE 126 can lead to adverse effects on the reproductive system . Additionally, PBDEs have been associated with histopathological changes in immune organs, altered reproductive behavior, decreased embryo survival, and decreased hatching rates .

Action Environment

PBDE 126 is a brominated flame retardant used in a variety of products, including foam-based products, clothing, and electrical equipment . Its action can be influenced by various environmental factors, such as its presence in indoor air, dust, and food . Furthermore, PBDE 126 is known for its long-range environmental transport, which can lead to widespread exposure .

生化分析

Cellular Effects

3,3’,4,4’,5-Pentabromodiphenyl ether can have various effects on cells and cellular processes. For instance, it has been suggested that PBDEs may affect hormone levels in the thyroid gland

Molecular Mechanism

It is known that PBDEs can bind to various biomolecules and may inhibit or activate certain enzymes

Dosage Effects in Animal Models

The effects of 3,3’,4,4’,5-Pentabromodiphenyl ether can vary with different dosages in animal models. Some studies have reported potential toxic or adverse effects at high doses

Transport and Distribution

3,3’,4,4’,5-Pentabromodiphenyl ether can be transported and distributed within cells and tissues It may interact with various transporters or binding proteins and may affect its localization or accumulation

属性

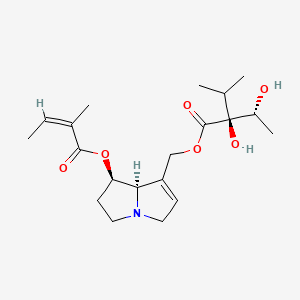

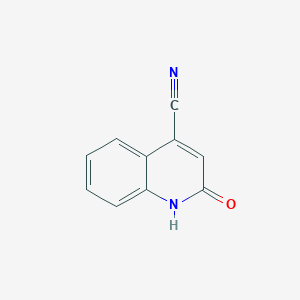

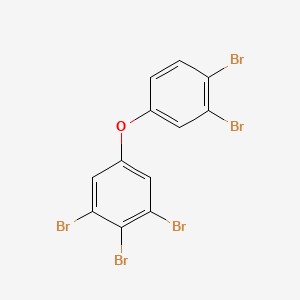

IUPAC Name |

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNIIWPIAVQNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573491 | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366791-32-4 | |

| Record name | 3,3',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。